1,3,6-trimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,3,6-trimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoromethyl and pyrazole groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-trimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through the reaction of hydrazines with pyridine-2,3-dicarboxylates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,6-trimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3,6-trimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core and exhibit similar biological activities.
Trifluoromethyl-substituted pyrazoles: Compounds with trifluoromethyl groups on pyrazole rings, known for their enhanced stability and bioactivity.
Uniqueness
1,3,6-trimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the combination of its structural features, including the trifluoromethyl group and the pyrazolo[3,4-b]pyridine core. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H19F3N6O |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1,3,6-trimethyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19F3N6O/c1-12-9-16(18-13(2)27-29(3)19(18)25-12)20(31)26-17-7-8-30(28-17)11-14-5-4-6-15(10-14)21(22,23)24/h4-10H,11H2,1-3H3,(H,26,28,31) |
InChI Key |
HAEJBJDKEBWVCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NN(C=C3)CC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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